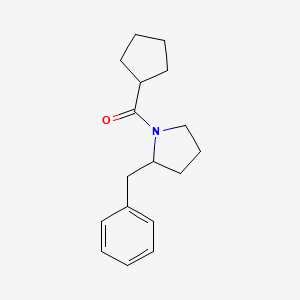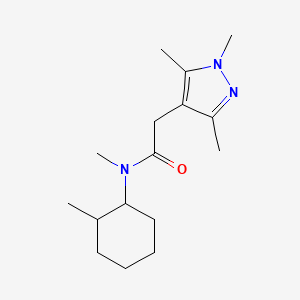
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as A-836,339, is a synthetic compound that acts as a potent and selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, neuropathic pain, and cancer.
Mécanisme D'action
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes. Activation of CB2 receptors by N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide leads to the inhibition of inflammatory responses, modulation of pain perception, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also modulates pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of CB2 receptor activity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of novel formulations of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in various diseases, including cancer, neuropathic pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other signaling pathways in the body.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction between 2-methylcyclohexanone and ethyl 2-bromoacetate to form ethyl 2-(2-methylcyclohexyl)acetate. This intermediate is then reacted with N-methylhydroxylamine to form N-methyl-N-(2-methylcyclohexyl)acetamide. The final step involves the reaction between N-methyl-N-(2-methylcyclohexyl)acetamide and 1,3,5-trimethyl-4-bromopyrazole to form N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Applications De Recherche Scientifique
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has potent analgesic effects in animal models of neuropathic pain. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-8-6-7-9-15(11)18(4)16(20)10-14-12(2)17-19(5)13(14)3/h11,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTZTHEPYGGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
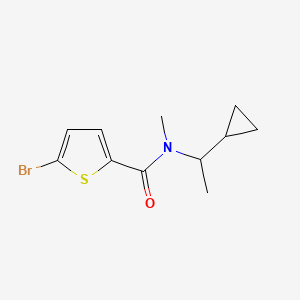
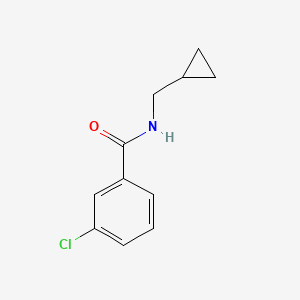
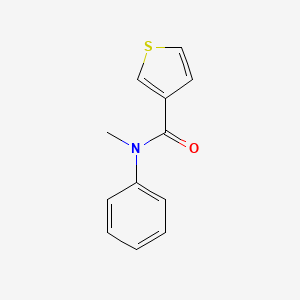
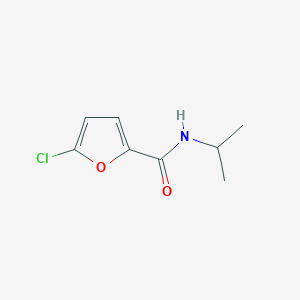
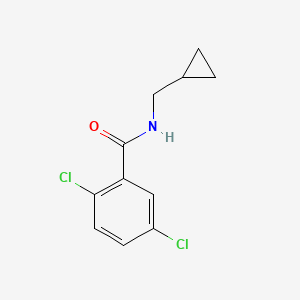
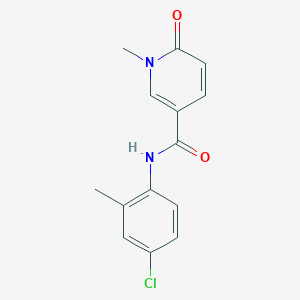
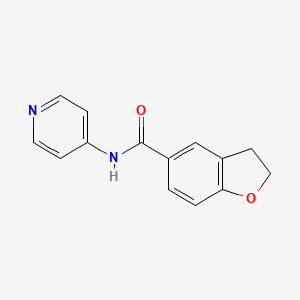
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
